2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

Catalog No.
S693079
CAS No.
116129-07-8
M.F
C6H10ClNO2
M. Wt
163.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydroc...

CAS Number

116129-07-8

Product Name

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H

InChI Key

AKMCEJBIZZGMKP-UHFFFAOYSA-N

SMILES

C1C2CC1(NC2)C(=O)O.Cl

Canonical SMILES

C1C2CC1(NC2)C(=O)O.Cl

Synthesis and Medicinal Chemistry:

-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (ABCH) is a versatile building block used in the synthesis of various heterocyclic compounds with potential medicinal applications. Studies have explored its use in the synthesis of:

  • Pyrrolidine derivatives: These derivatives exhibit a broad range of biological activities, including anticonvulsant, antidepressant, and antipsychotic properties. [, ]
  • Piperidine derivatives: This class of compounds possesses diverse pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer activities. [, ]
  • Tropane alkaloids: These alkaloids are known for their potent neuroactive properties and include drugs like cocaine and atropine. Studies have investigated ABCH as a precursor for the synthesis of tropane alkaloid analogs with potential therapeutic applications. []

Other Research Applications:

Beyond medicinal chemistry, ABCH finds applications in other areas of scientific research:

  • Material Science: ABCH can be incorporated into the design of functional materials like polymers and catalysts due to its unique structural features. []
  • Organic Chemistry: Studies have explored the use of ABCH as a chiral auxiliary in asymmetric synthesis, allowing for the control of stereochemistry in the formation of new molecules.

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound characterized by its unique azabicyclic structure, which includes a nitrogen atom in its ring system. The compound has a molecular formula of C₆H₁₀ClNO₂ and a molecular weight of approximately 163.6 g/mol . It is commonly utilized in various chemical and pharmaceutical applications due to its structural properties.

The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for biological studies and applications. Its physical properties include a density of approximately 1.4 g/cm³ and a boiling point of around 266.6 °C at 760 mmHg .

Typical for carboxylic acids and nitrogen-containing compounds:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The compound can react with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler nitrogenous compounds.

These reactions are significant for synthetic chemistry, particularly in the development of pharmaceuticals.

Research indicates that 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride exhibits notable biological activities, including potential neuroprotective effects and interactions with neurotransmitter systems. Its structural similarity to known neurotransmitters suggests that it may influence synaptic transmission and neuronal health . Specific studies have shown its efficacy in modulating cholinergic activity, making it a candidate for further exploration in neuropharmacology.

The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as amino acids or their derivatives, cyclization can be induced using acid catalysts.
  • Reduction Reactions: The compound can be synthesized via the reduction of corresponding bicyclic ketones or aldehydes.
  • Multistep Synthesis: Often involves several steps, including protection-deprotection strategies and functional group transformations to achieve the final product.

These methods allow for the customization of the compound's properties according to specific research needs.

The applications of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride span various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Chemical Research: Used in studies investigating the structure-activity relationship of bicyclic compounds.
  • Biochemical Studies: Its interactions with biological systems make it valuable for research into neurotransmission and receptor binding.

Interaction studies have highlighted the compound's ability to bind to specific receptors in the central nervous system. Research indicates that it may act as an agonist or antagonist at certain neurotransmitter receptors, particularly those involved in cholinergic signaling . These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural characteristics with 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, making them relevant for comparison:

Compound NameMolecular FormulaUnique Features
3-Azabicyclo[2.1.1]hexane-4-carboxylic acidC₆H₉NO₂Different position of carboxyl group
2-Piperidinecarboxylic acidC₅H₉NO₂Contains a six-membered ring without bicyclic structure
QuinuclidineC₇H₁₄N₂More complex bicyclic structure with two nitrogen atoms

These compounds differ primarily in their ring structures and functional groups, which influence their biological activity and chemical reactivity.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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